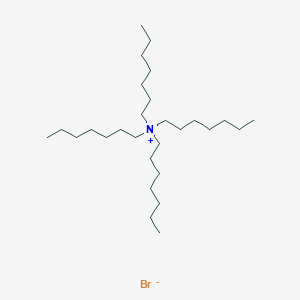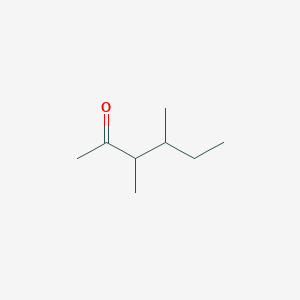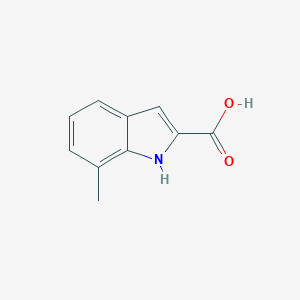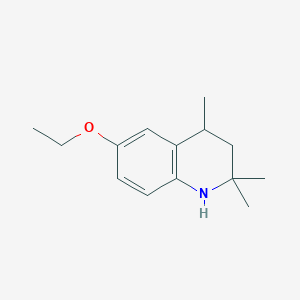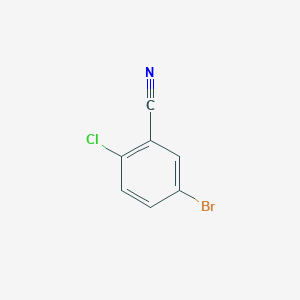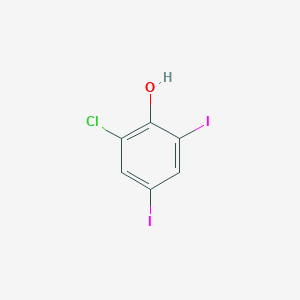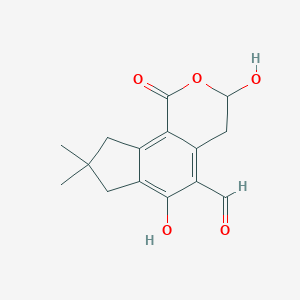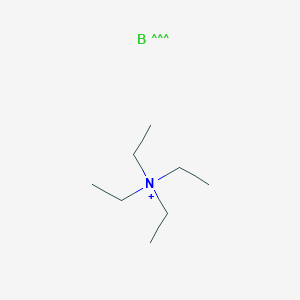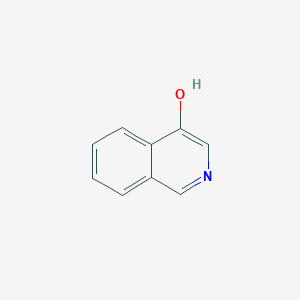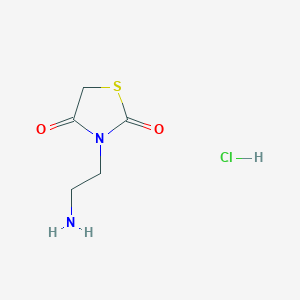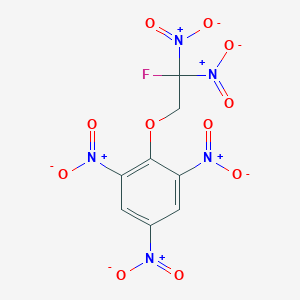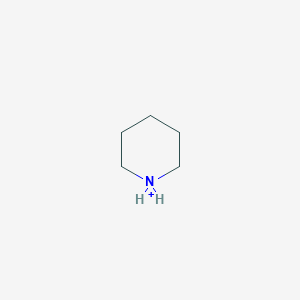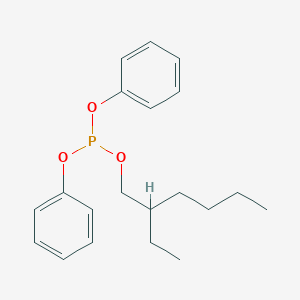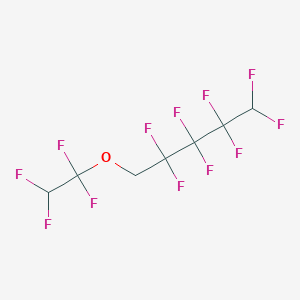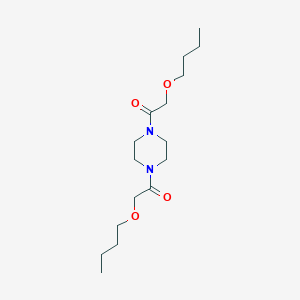
Piperazine, 1,4-bis(butoxyacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,4-bis(butoxyacetyl)-, also known as Boc-Pip, is a chemical compound used in scientific research for various applications. It is a white crystalline solid that is soluble in many organic solvents and has a molecular weight of 406.52 g/mol.
Wirkmechanismus
Piperazine, 1,4-bis(butoxyacetyl)- does not have a specific mechanism of action as it is not a drug. However, it is used as a precursor for the synthesis of other molecules that may have specific mechanisms of action.
Biochemische Und Physiologische Effekte
Piperazine, 1,4-bis(butoxyacetyl)- does not have any known biochemical or physiological effects as it is not used as a drug.
Vorteile Und Einschränkungen Für Laborexperimente
Piperazine, 1,4-bis(butoxyacetyl)- has several advantages for lab experiments. It is a stable compound that can be easily stored and transported. It is also readily available and relatively inexpensive. However, Piperazine, 1,4-bis(butoxyacetyl)- has some limitations. It is not soluble in water, which can make it difficult to use in aqueous solutions. It also has a high melting point, which can make it difficult to handle in some experiments.
Zukünftige Richtungen
There are several future directions for the use of Piperazine, 1,4-bis(butoxyacetyl)- in scientific research. One potential application is in the development of new drugs. Piperazine, 1,4-bis(butoxyacetyl)- can be used as a building block for the synthesis of new molecules that may have therapeutic effects. Another potential application is in the development of new materials. Piperazine, 1,4-bis(butoxyacetyl)- can be used as a precursor for the synthesis of polymers and other materials with unique properties. Overall, Piperazine, 1,4-bis(butoxyacetyl)- has a wide range of potential applications in scientific research and is a valuable tool for researchers in many fields.
Synthesemethoden
The synthesis of Piperazine, 1,4-bis(butoxyacetyl)- involves a two-step process. In the first step, piperazine is reacted with butyl chloroformate to form N-Boc-piperazine. In the second step, N-Boc-piperazine is reacted with acetic anhydride to produce Piperazine, 1,4-bis(butoxyacetyl)-. The reaction is carried out under an inert atmosphere and the product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1,4-bis(butoxyacetyl)- is used in scientific research for various applications, including peptide synthesis, drug discovery, and as a building block for organic synthesis. It is commonly used as a protecting group for the amine functional group in peptide synthesis. Piperazine, 1,4-bis(butoxyacetyl)- is also used in the development of new drugs and as a precursor for the synthesis of other organic molecules.
Eigenschaften
CAS-Nummer |
17149-27-8 |
|---|---|
Produktname |
Piperazine, 1,4-bis(butoxyacetyl)- |
Molekularformel |
C16H30N2O4 |
Molekulargewicht |
314.42 g/mol |
IUPAC-Name |
2-butoxy-1-[4-(2-butoxyacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H30N2O4/c1-3-5-11-21-13-15(19)17-7-9-18(10-8-17)16(20)14-22-12-6-4-2/h3-14H2,1-2H3 |
InChI-Schlüssel |
OIABNNBFKLLPIG-UHFFFAOYSA-N |
SMILES |
CCCCOCC(=O)N1CCN(CC1)C(=O)COCCCC |
Kanonische SMILES |
CCCCOCC(=O)N1CCN(CC1)C(=O)COCCCC |
Andere CAS-Nummern |
17149-27-8 |
Synonyme |
1,4-Bis(butoxyacetyl)piperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



